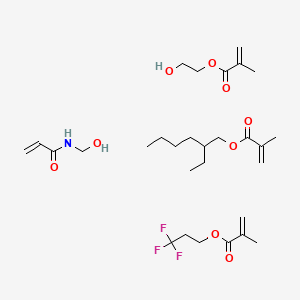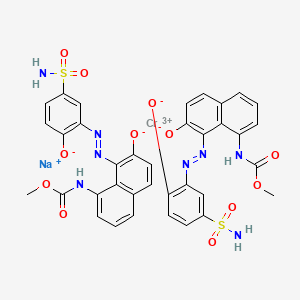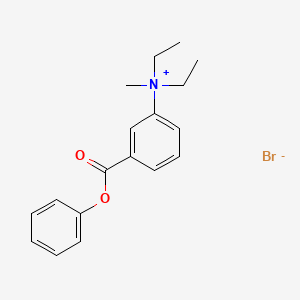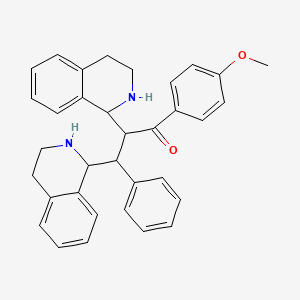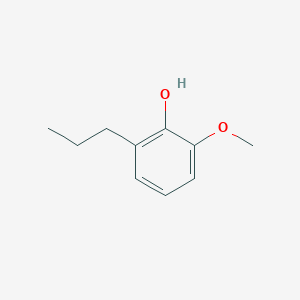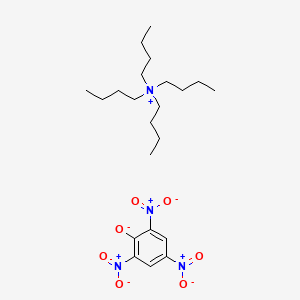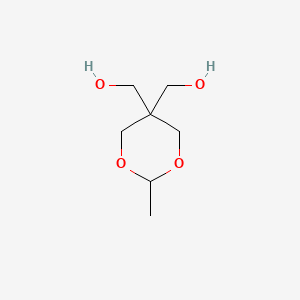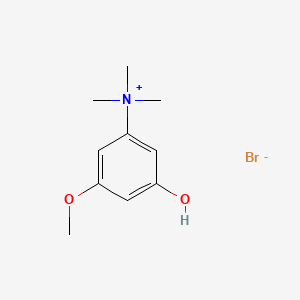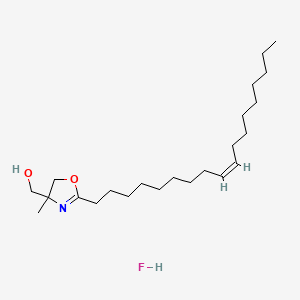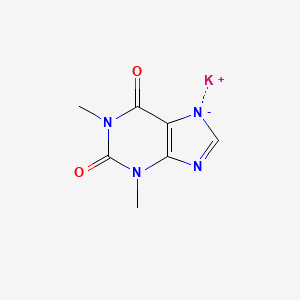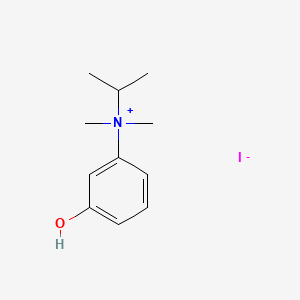
(3-Hydroxyphenyl)isopropyldimethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxyphenyl)isopropyldimethylammonium iodide is a quaternary ammonium compound with the molecular formula C11H18NO.I. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxyphenyl group, an isopropyl group, and a dimethylammonium group, all bonded to an iodide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxyphenyl)isopropyldimethylammonium iodide typically involves the reaction of 3-hydroxyphenyl isopropyl ketone with dimethylamine in the presence of an iodinating agent. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Polar solvents like ethanol or methanol to dissolve the reactants.
Catalyst: Acidic catalysts such as hydrochloric acid to promote the formation of the quaternary ammonium salt.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar solvents.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted ammonium salts.
Scientific Research Applications
(3-Hydroxyphenyl)isopropyldimethylammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell signaling and neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Hydroxyphenyl)isopropyldimethylammonium iodide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and neurotransmission.
Comparison with Similar Compounds
Candicine: A quaternary ammonium compound with a phenethylamine skeleton.
Edrophonium: A cholinesterase inhibitor used in the diagnosis of myasthenia gravis.
Comparison:
Uniqueness: (3-Hydroxyphenyl)isopropyldimethylammonium iodide is unique due to its specific structural features, such as the hydroxyphenyl group and the isopropyl group, which confer distinct chemical and biological properties.
Applications: While similar compounds like candicine and edrophonium have their own specific uses, this compound stands out for its versatility in various research fields.
Properties
CAS No. |
63977-51-5 |
|---|---|
Molecular Formula |
C11H18INO |
Molecular Weight |
307.17 g/mol |
IUPAC Name |
(3-hydroxyphenyl)-dimethyl-propan-2-ylazanium;iodide |
InChI |
InChI=1S/C11H17NO.HI/c1-9(2)12(3,4)10-6-5-7-11(13)8-10;/h5-9H,1-4H3;1H |
InChI Key |
YWPJUNSZBYZRBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[N+](C)(C)C1=CC(=CC=C1)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



